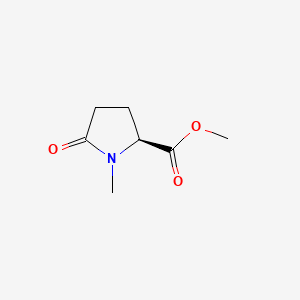

(S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl (2S)-1-methyl-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-8-5(7(10)11-2)3-4-6(8)9/h5H,3-4H2,1-2H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABAOXDQXQHQRFA-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](CCC1=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80962475 | |

| Record name | Methyl 1-methyl-5-oxoprolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42435-88-1 | |

| Record name | L-Proline, 1-methyl-5-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42435-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-methyl-5-oxoprolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (2S)-1-methyl-5-oxoprolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of (S)-1-methyl-5-oxopyrrolidine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Medicinal Chemistry

- Synthesis of Peptides and Proteins

- Biochemical Research

- Analytical Chemistry

Case Studies

Wirkmechanismus

The mechanism of action of (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity and the biochemical pathways they regulate. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues of (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate

*Full name: Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate

Key Observations:

Enantiomeric Differences : The (R)-enantiomer (CAS: 122742-14-7) exhibits opposite optical rotation but similar thermal stability. Biological assays often show divergent activity due to stereospecific binding .

Solubility : The ethyl ester analogue (CAS: 7149-65-7) demonstrates higher solubility in apolar solvents (e.g., hexane) due to the longer alkyl chain, whereas the methyl ester derivatives prefer polar aprotic solvents like DMSO .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Findings:

- Thermal Stability : The DL-form (CAS: 54571-66-3) is less stable due to the absence of the 1-methyl group, which destabilizes the lactam ring under heat .

- Stereochemical Purity : The (S)-enantiomer shows a distinct ¹H NMR splitting pattern (δ 3.75, singlet for COOCH₃) compared to the racemic mixture (δ 3.68) .

Biologische Aktivität

(S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate is a chiral compound that has garnered interest due to its unique structural features and potential therapeutic applications. Its molecular formula is C6H11NO3, with a molecular weight of approximately 143.14 g/mol. This compound is primarily recognized for its presence in natural products, particularly in the fungus Talaromyces pinophilus.

1. Overview of Biological Activity

Research has demonstrated that (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate exhibits significant biological activities, particularly as a purinoceptor antagonist. This suggests its potential role in various physiological processes, including pain perception and immune responses. It has been studied for its anti-inflammatory properties, which may involve the suppression of pro-inflammatory mediators in cells, offering therapeutic benefits for inflammatory conditions.

The biological activity of (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate can be attributed to its interaction with specific molecular targets:

- Purinoceptor Antagonism : The compound acts on purinergic receptors, which are involved in numerous physiological processes, including neurotransmitter release and immune response modulation.

- Anti-inflammatory Effects : It may inhibit the production of inflammatory cytokines, thereby reducing inflammation .

3. Synthesis and Derivatives

Several synthetic pathways have been reported for creating (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate, highlighting its utility as a precursor in the synthesis of biologically active compounds. The compound serves as a building block for more complex molecules with diverse pharmacological properties .

Table 1: Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl L-pyroglutamate | C6H11NO3 | Role in neurotransmission |

| Methyl 5-Oxopyrrolidine-2-carboxylate | C6H9NO3 | Racemic mixture used in various synthetic pathways |

| (R)-Methyl 5-Oxopyrrolidine-2-carboxylate | C6H9NO3 | Enantiomer with distinct biological activity |

| Methyl 2-pyrrolidinone-5-carboxylate | C7H11NO3 | Exhibits different solubility properties |

The uniqueness of (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate lies in its specific stereochemistry and biological activity profile, distinguishing it from its analogs.

4. Case Studies and Research Findings

Recent studies have explored the anticancer and antimicrobial activities of derivatives related to (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate:

- Anticancer Activity : In vitro studies using A549 human lung adenocarcinoma cells showed that certain derivatives exhibited potent anticancer activity. For instance, compounds derived from this scaffold demonstrated significant cytotoxic effects compared to standard chemotherapeutics like cisplatin .

- Antimicrobial Activity : Some derivatives have also shown selective antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus, indicating their potential as novel therapeutic agents against resistant pathogens .

5. Conclusion

(S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate is a promising compound with notable biological activities, particularly in anti-inflammatory and anticancer applications. Its role as a purinoceptor antagonist opens avenues for further research into its therapeutic potential. Ongoing studies into its derivatives may yield new insights into drug development targeting various diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via diastereoselective methods, such as the Michael addition of methyl acrylate to imine derivatives, followed by cyclization. Optimization involves adjusting catalysts (e.g., chiral amines), temperature (typically 0–25°C), and solvent polarity (e.g., THF or DCM). Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) and purification via column chromatography (gradient elution) ensures high purity .

Q. How can the stereochemical configuration of the compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation (e.g., in ethanol/water), and data collected using a Bruker D8 Venture diffractometer. Refinement with SHELXL and visualization via ORTEP-3 confirm the (S)-configuration. Alternatively, chiral HPLC (Chiralpak IA column, hexane/isopropanol) and optical rotation ([α]D²⁵) validate enantiopurity .

Q. What safety protocols are critical when handling (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate in the lab?

- Methodological Answer : Use fume hoods for synthesis/purification, wear nitrile gloves, and avoid inhalation/contact. Store in airtight containers at 2–8°C. In case of exposure, rinse skin with water for 15 minutes and consult safety data sheets (SDS) for antidotes. Disposal follows EPA guidelines for organic waste .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in the compound’s ring puckering dynamics observed in crystallographic vs. NMR data?

- Methodological Answer : Apply Cremer-Pople puckering parameters to quantify ring conformation. Compare DFT-optimized structures (B3LYP/6-31G*) with experimental data. For crystallography, use SHELXL to refine anisotropic displacement parameters; for NMR, analyze vicinal coupling constants (³JHH) to infer chair vs. envelope conformations. Discrepancies may arise from crystal packing forces vs. solution-state flexibility .

Q. What strategies are effective in resolving diastereomeric mixtures during synthesis, and how is enantiomeric excess quantified?

- Methodological Answer : Diastereomers are separated via fractional crystallization (e.g., using ethyl acetate) or preparative HPLC (C18 column, methanol/water). Enantiomeric excess is determined via chiral GC-MS (β-cyclodextrin column) or ¹H NMR with chiral shift reagents (e.g., Eu(hfc)₃). For trace analysis, LC-MS/MS (MRM mode) enhances sensitivity .

Q. How does the compound’s electronic structure influence its reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : Analyze frontier molecular orbitals (HOMO/LUMO) via DFT (Gaussian 16, M06-2X/cc-pVTZ). The electron-withdrawing 5-oxo group increases electrophilicity at the ester carbonyl, favoring nucleophilic attack. Substituent effects (e.g., methyl group at C1) sterically hinder approach, quantified via distortion/interaction analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.